3-Butene-1,2-diol, also known as erythrol, is a four-carbon molecule with two hydroxyl groups. It is a diol, meaning it contains two alcohol functional groups. Scientists have synthesized 3-butene-1,2-diol through various methods, including fermentation and chemical reactions. PubChem, National Institutes of Health: )
Researchers also employ various techniques to characterize 3-butene-1,2-diol, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques help determine the molecule's structure and composition.
Studies have explored the potential applications of 3-butene-1,2-diol in material science. For example, researchers have investigated its use in the development of:
3-Butene-1,2-diol is a diol, meaning it contains two hydroxyl (–OH) groups. Its structure consists of a four-carbon chain with double bonds and hydroxyl groups located at the first and second carbon atoms. The compound can exist in different stereoisomeric forms, with the (R)-enantiomer being particularly relevant in various
Research indicates that 3-butene-1,2-diol exhibits biological effects that could be relevant in toxicology. In inhalation studies involving rats and mice, the compound caused changes in urine and liver function . These findings suggest that while it may have industrial applications, caution should be exercised regarding its biological impact.
Several methods for synthesizing 3-butene-1,2-diol include:
3-Butene-1,2-diol has various applications across different fields:
Studies on 3-butene-1,2-diol's interactions reveal its potential effects on biological systems. In particular, inhalation studies have shown alterations in urine composition and liver function in laboratory animals . This highlights the need for further research into its safety profile when used industrially or therapeutically.
Several compounds share structural similarities with 3-butene-1,2-diol. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Butane-1,4-diol | C₄H₁₀O₂ | A linear diol used as a precursor for polymers. |
2-Butanol | C₄H₁₀O | A secondary alcohol with different reactivity. |
Butadiene | C₄H₆ | An unsaturated hydrocarbon used in rubber production. |
What sets 3-butene-1,2-diol apart from these compounds is its dual functionality as both a diol and a precursor for various synthetic pathways. Its ability to participate in asymmetric synthesis makes it particularly valuable in producing enantiomerically pure compounds for pharmaceutical applications. Additionally, its biobased synthesis routes highlight its potential as a sustainable chemical feedstock.
Irritant